molecular formula C18H11BrO B12507096 2-Bromo-8-phenyldibenzo[b,d]furan

2-Bromo-8-phenyldibenzo[b,d]furan

Cat. No.: B12507096
M. Wt: 323.2 g/mol
InChI Key: OLMINLXXJYMQKB-UHFFFAOYSA-N
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Description

2-Bromo-8-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11BrO. It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. This compound is notable for its bromine and phenyl substituents, which can significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-phenyldibenzo[b,d]furan typically involves the bromination of 8-phenyldibenzo[b,d]furan. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the dibenzofuran core. The reaction can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-phenyldibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-8-phenyldibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.

    Biology: The compound can be used in the study of biological systems, including its potential interactions with biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-Bromo-8-phenyldibenzo[b,d]furan exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-Bromodibenzofuran: Lacks the phenyl substituent, which can affect its reactivity and applications.

    8-Phenyldibenzofuran: Does not have the bromine atom, leading to different chemical behavior.

    2-Chloro-8-phenyldibenzo[b,d]furan: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and properties.

Uniqueness

2-Bromo-8-phenyldibenzo[b,d]furan is unique due to the presence of both bromine and phenyl groups, which can enhance its versatility in synthetic applications and its potential interactions in biological systems. The combination of these substituents allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

2-bromo-8-phenyldibenzofuran

InChI

InChI=1S/C18H11BrO/c19-14-7-9-18-16(11-14)15-10-13(6-8-17(15)20-18)12-4-2-1-3-5-12/h1-11H

InChI Key

OLMINLXXJYMQKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)Br

Origin of Product

United States

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